9-phenyl-7-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-phenyl-7-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its complex structure, which includes a pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine core, a phenyl group, and a tetrahydrofuran-2-ylmethyl substituent. The unique arrangement of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-phenyl-7-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of 2-aminopyridine derivatives with appropriate reagents to form the pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine core. Subsequent functionalization steps introduce the phenyl and tetrahydrofuran-2-ylmethyl groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
9-phenyl-7-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Chemistry
In chemistry, 9-phenyl-7-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one serves as a valuable building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of cancer and other diseases. Studies have demonstrated its cytotoxic activity against various cancer cell lines, highlighting its potential as an anticancer agent .
Industry
In the industrial sector, the compound’s unique properties make it suitable for use in the development of advanced materials, such as pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity enable the creation of products with enhanced performance and functionality .
Mechanism of Action
The mechanism of action of 9-phenyl-7-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering a cascade of biochemical events. For example, its interaction with cyclin-dependent kinases (CDKs) can inhibit cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine derivatives, such as:
- 9-phenyl-7-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Uniqueness
What sets this compound apart is its specific combination of functional groups, which imparts unique chemical and biological properties. Its ability to interact with multiple molecular targets and undergo diverse chemical reactions makes it a versatile and valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C19H17N5O2 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
11-(oxolan-2-ylmethyl)-8-phenyl-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one |
InChI |
InChI=1S/C19H17N5O2/c25-18-16-15(8-9-23(18)11-14-7-4-10-26-14)22-19-20-12-21-24(19)17(16)13-5-2-1-3-6-13/h1-3,5-6,8-9,12,14H,4,7,10-11H2 |
InChI Key |
XLIJDKROABZNEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C=CC3=NC4=NC=NN4C(=C3C2=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.